(R)-Methyl 3-aminobutanoate hydrochloride
Overview
Description
®-Methyl 3-aminobutanoate hydrochloride is a chiral compound with the molecular formula C5H12ClNO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its role in the preparation of enantiomerically pure substances, which are crucial in the development of drugs with specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-aminobutanoate hydrochloride typically involves the esterification of ®-3-aminobutyric acid with methanol in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-aminobutanoate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
®-Methyl 3-aminobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various pathways in the body, exerting their effects through modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R)-3-aminobutanoate hydrochloride
- ®-3-Aminobutyric acid methyl ester
- ®-3-Aminobutyric acid ethyl ester
Uniqueness
®-Methyl 3-aminobutanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its racemic or other enantiomeric forms. This chiral specificity is crucial in the development of drugs with targeted therapeutic effects .
Properties
IUPAC Name |
methyl (3R)-3-aminobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJTGGWNTZLJ-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139243-54-2 | |
Record name | methyl (3R)-3-aminobutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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